7-Chlorothiazolo[5,4-d]pyrimidin-2-amine
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Overview
Description
7-Chlorothiazolo[5,4-d]pyrimidin-2-amine is a chemical compound with the molecular formula C5H3ClN4S . It has an average mass of 186.62 Da and a monoisotopic mass of 290.039307 Da .
Synthesis Analysis
The synthesis of 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine or similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine consists of a thiazolo[5,4-d]pyrimidine core with a chlorine atom at the 7-position and an amine group at the 2-position .Physical And Chemical Properties Analysis
7-Chlorothiazolo[5,4-d]pyrimidin-2-amine has a density of 1.4±0.1 g/cm³, a boiling point of 430.8±55.0 °C at 760 mmHg, and a flash point of 214.4±31.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Drug Discovery
7-Chlorothiazolo[5,4-d]pyrimidin-2-amine and its derivatives have been extensively explored for their potential in the synthesis of novel pharmaceutical compounds. For instance, traceless solid-phase synthesis techniques have been developed for creating libraries of thiazolo[4,5-d]pyrimidine-based compounds, highlighting the scaffold's pharmaceutical relevance and its role in drug discovery. These compounds exhibit a range of pharmaceutical activities, making them attractive targets for medicinal chemistry research (Lim, Abdildinova, & Gong, 2021). Similarly, the synthesis and characterization of new classes of substituted pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines have demonstrated significant antibacterial potential, suggesting their utility as novel antibacterial agents (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).
Anticancer and Antimicrobial Activities
Several studies have focused on the synthesis and biological evaluation of thiazolo[5,4-d]pyrimidin-2-amine derivatives for their anticancer and antimicrobial activities. For example, novel benzothiazole pyrimidine derivatives have been synthesized and shown to exhibit excellent in vitro antibacterial and antifungal activities, surpassing those of standard drugs, which underscores the potential of these derivatives in developing new antimicrobial therapies (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016). Additionally, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity, with several compounds showing promising results against various human cancer cell lines, indicating their potential application in anticancer drug development (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
Receptor Targeting for Depression Treatment
Research has also explored the design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for adenosine receptors, demonstrating efficacy in animal models of depression. This highlights the compound's potential for treating neurological conditions and its role in neuropsychopharmacology (Varano, Catarzi, Vigiani, Dal Ben, Buccioni, Marucci, di Cesare Mannelli, Lucarini, Ghelardini, Volpini, & Colotta, 2021).
Safety and Hazards
The safety information for 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the research and development of 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOPZAUUUUNIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothiazolo[5,4-d]pyrimidin-2-amine | |
CAS RN |
1578216-09-7 |
Source
|
Record name | 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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